
Methylazoxyprocarbazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylazoxyprocarbazine is a metabolite of the antineoplastic agent procarbazine, which is used in the treatment of human leukemias. This compound is known for its significant cytotoxic effects, particularly against the L1210 murine leukemia cell line . It is formed through the bioactivation of procarbazine, which involves oxidation to azoprocarbazine and further N-oxidation to a mixture of this compound and benzylazoxyprocarbazine isomers .
Vorbereitungsmethoden
Die Synthese von Methylazoxyprocarbazin beinhaltet die chemische Oxidation von Procarbazin in wässrigen Lösungen. Procarbazin wird zuerst zu Azoprocarbazin oxidiert und dann weiter N-oxidiert, um Methylazoxyprocarbazin zu erzeugen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Oxidationsmitteln und kontrollierten Umgebungen, um die Bildung der gewünschten Isomere zu gewährleisten. Industrielle Produktionsverfahren können großtechnische Oxidationsprozesse mit strengen Reinigungsschritten beinhalten, um das Methylazoxyprocarbazin-Isomer zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Methylazoxyprocarbazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung wird durch Oxidation von Procarbazin gebildet.
Reduktion: Es kann reduziert werden, um andere Metaboliten zu bilden.
Substitution: Der Hydrazinteil des Moleküls kann Substitutionsreaktionen eingehen, die zur Bildung verschiedener Metaboliten führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind N-Isopropyl-p-Formylbenzamid und N-Isopropyl-(Benzol-1,4-bis-Carboxamid) .
Wissenschaftliche Forschungsanwendungen
Chemical Nature and Mechanism of Action
Methylazoxyprocarbazine is formed through the bioactivation of procarbazine, which undergoes oxidation to yield various metabolites. Among these, this compound is noted for its cytotoxic effects against cancer cells. Studies indicate that it acts as a potent alkylating agent, leading to DNA damage in tumor cells, which is a critical mechanism for its anticancer activity .
Key Mechanisms
- Alkylation of DNA : this compound interacts with DNA to form adducts, disrupting replication and transcription processes.
- Induction of Apoptosis : The compound triggers programmed cell death pathways, enhancing its efficacy against malignant cells .
Anticancer Activity
This compound has been extensively studied for its anticancer properties. It demonstrates significant cytotoxicity against various cancer cell lines, particularly murine leukemia models.
In Vitro Studies
- Cell Line Testing : In vitro assays using the L1210 murine leukemia cell line revealed an IC50 value of 0.2 mM for this compound, indicating high cytotoxicity compared to procarbazine itself (IC50 of 1.5 mM) .
- Clonogenic Assays : These assays further confirmed that this compound is more effective than procarbazine in inhibiting tumor cell growth .
In Vivo Studies
- Animal Models : Research involving tumor-bearing mice demonstrated that this compound significantly improved survival rates compared to other metabolites .
Mechanistic Studies
Research has explored the biochemical pathways influenced by this compound:
- DNA Repair Enzyme Interaction : The compound has been shown to affect O6-methylguanine-DNA alkyltransferase levels, a key enzyme involved in DNA repair mechanisms. Prolonged exposure leads to depletion of this enzyme, thereby enhancing the persistence of DNA damage in cancer cells .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other related compounds:
Compound | IC50 (mM) | Mechanism | Notes |
---|---|---|---|
This compound | 0.2 | DNA alkylation | Most cytotoxic metabolite |
Procarbazine | 1.5 | DNA alkylation | Less effective than its metabolite |
Benzylazoxyprocarbazine | >10 | Minimal cytotoxicity | Insignificant effect in comparison |
Clinical Implications
The clinical relevance of this compound lies in its potential use as a therapeutic agent in combination with other chemotherapeutics. Its ability to enhance the efficacy of existing treatments could lead to improved outcomes for patients with resistant forms of cancer.
Combination Therapies
Studies suggest that integrating this compound with other agents may overcome multidrug resistance observed in various cancers. This synergistic approach could maximize therapeutic effects while minimizing adverse side effects associated with higher doses of single agents .
Wirkmechanismus
The mechanism of action of methylazoxyprocarbazine involves its bioactivation to reactive intermediates that exert cytotoxic effects. The compound is believed to cause DNA damage, leading to cell death in leukemia cells . The molecular targets and pathways involved include the formation of DNA adducts and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methylazoxyprocarbazin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Zytotoxizität und seines spezifischen Bildungsweges einzigartig. Ähnliche Verbindungen umfassen:
Benzylazoxyprocarbazin: Ein weiterer Metabolit von Procarbazin mit weniger signifikanten zytotoxischen Wirkungen.
Azoprocarbazin: Ein Zwischenprodukt bei der Bildung von Methylazoxyprocarbazin.
Methylazoxyprocarbazin zeichnet sich durch seine höhere Zytotoxizität und Wirksamkeit bei der Behandlung von Leukämie im Vergleich zu seinen Analoga aus .
Biologische Aktivität
Methylazoxyprocarbazine (MPCZ) is a significant metabolite of procarbazine, a chemotherapeutic agent primarily used in the treatment of certain types of cancer, including Hodgkin's lymphoma and brain tumors. This article delves into the biological activity of MPCZ, highlighting its cytotoxic effects, mechanisms of action, and implications in cancer therapy.
MPCZ is formed through the bioactivation of procarbazine, which is first oxidized to azoprocarbazine and subsequently N-oxidized to yield both this compound and benzylazoxyprocarbazine isomers. Research indicates that MPCZ exhibits potent cytotoxicity against various cancer cell lines, primarily due to its ability to form DNA adducts, leading to cellular damage and apoptosis.
Key Findings:
- Cytotoxicity : In vitro studies demonstrated that MPCZ has a significantly lower IC50 value (0.15 mM) compared to procarbazine (1.5 mM), indicating higher potency against L1210 murine leukemia cells .
- DNA Interaction : MPCZ forms O6-methylguanine (O6-meG) DNA adducts, which are implicated in mutagenesis and carcinogenesis. The accumulation of these adducts correlates with the depletion of O6-methylguanine-DNA alkyltransferase (AGT), an enzyme responsible for repairing such damage .
Cytotoxic Effects
The cytotoxic effects of MPCZ have been evaluated through various assays, including colorimetric assays and soft-agar clonogenic assays. These studies consistently show that MPCZ is more effective than its parent compound, procarbazine.
Table 1: Cytotoxicity Comparison
Compound | IC50 (mM) | Assay Type |
---|---|---|
This compound | 0.15 | Colorimetric Assay |
Procarbazine | 1.5 | Soft-Agar Clonogenic Assay |
Benzylazoxyprocarbazine | Insignificant | Colorimetric Assay |
Case Studies
- Embryonic Development Impact : A study assessed the effects of MPCZ on rat embryos cultured in vitro. While procarbazine showed no significant effects on embryonic development at concentrations up to 200 µg/ml, MPCZ exhibited substantial lethality at concentrations as low as 10 µg/ml . This highlights the teratogenic potential of MPCZ.
- Animal Studies : In vivo experiments demonstrated that mice treated with procarbazine showed a dose-dependent decrease in AGT levels, with subsequent recovery taking up to 20 days post-treatment. The slow recovery of AGT suggests prolonged biological effects following exposure to MPCZ .
Anticancer Activity
MPCZ's anticancer properties extend beyond cytotoxicity; it also exhibits potential antimicrobial activities against various pathogens. Recent studies have indicated that extracts containing MPCZ can inhibit the growth of certain cancer cell lines, suggesting a dual role in both cancer treatment and infection control .
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µg/mL) | Source |
---|---|---|
A549 | 13.77 - 23.26 | Extracts containing MPCZ |
MCF7 | 25.34 - 29.62 | Extracts containing MPCZ |
HepG2 | 3.81 - 7.51 | Extracts containing MPCZ |
Eigenschaften
CAS-Nummer |
66944-56-7 |
---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]methylimino]azanium |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-13-15(3)17/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
MSBHRBXAZGGHHV-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-] |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-] |
Synonyme |
4-((methyl-ONN-azoxy)methyl)-N-(1-methylethyl)benzamide AZOXY II azoxy-2-procarbazine methylazoxyprocarbazine N-isopropyl-alpha-(2-methyl-ONN-azoxy)-p-toluamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.